2-cyclopropyl-N-(piperidin-3-yl)acetamide
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Overview
Description
2-Cyclopropyl-N-(piperidin-3-yl)acetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a piperidine ring. It is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(piperidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 3-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(piperidin-3-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Cyclopropyl-N-(piperidin-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 2-cyclopropyl-N-(piperidin-3-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide: This compound shares structural similarities with 2-cyclopropyl-N-(piperidin-3-yl)acetamide but has different functional groups and properties.
Piperidine Derivatives: Various piperidine derivatives have similar structural features and are used in similar research applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and piperidine moieties make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-cyclopropyl-N-piperidin-3-ylacetamide |
InChI |
InChI=1S/C10H18N2O/c13-10(6-8-3-4-8)12-9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
ITFOUUHNECAIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)CC2CC2 |
Origin of Product |
United States |
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